molecular formula C14H15NO4S B6031691 Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B6031691
M. Wt: 293.34 g/mol
InChI Key: DZDLYOYGHSSAGF-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a partially saturated thiophene ring (4,5-dihydrothiophene) with key functional groups:

  • A 4-methoxyphenylamino substituent at position 2.
  • An ethyl carboxylate ester at position 3.
  • A ketone group at position 4.

Properties

IUPAC Name

ethyl 3-hydroxy-5-(4-methoxyphenyl)imino-2H-thiophene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-3-19-14(17)12-11(16)8-20-13(12)15-9-4-6-10(18-2)7-5-9/h4-7,16H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDLYOYGHSSAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CSC1=NC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148110
Record name Ethyl 4,5-dihydro-2-[(4-methoxyphenyl)amino]-4-oxo-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297160-67-9
Record name Ethyl 4,5-dihydro-2-[(4-methoxyphenyl)amino]-4-oxo-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C13H13N1O3S1
  • Molecular Weight : 273.31 g/mol
  • IUPAC Name : this compound

The compound features a thiophene ring fused with an oxo group and an ethyl ester, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable investigation focused on its effects on human leukemia cells (HL-60). The results showed that the compound induced apoptosis through several mechanisms:

  • Caspase Activation : The compound significantly increased caspase-3 activity, indicating the induction of programmed cell death.
  • Cell Cycle Arrest : It caused alterations in the cell cycle profile, leading to reduced cell proliferation.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed, contributing to oxidative stress and apoptosis.
  • Mitochondrial Membrane Potential Changes : The compound decreased mitochondrial membrane potential, a critical factor in apoptosis.

The half-maximal inhibitory concentration (IC50) for HL-60 cells was determined to be approximately 23.5 µM, demonstrating its potency as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant antibacterial and antifungal activities against various strains. The following table summarizes its effectiveness against selected microorganisms:

MicroorganismActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal32 µg/mL
Escherichia coliBacteriostatic64 µg/mL
Candida albicansFungicidal16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines in vitro, which may be beneficial for conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Case Study on Leukemia : A study involving HL-60 cells reported that treatment with the compound led to significant apoptosis characterized by increased levels of Bax protein and decreased levels of Bcl-2, indicating a shift towards pro-apoptotic signaling pathways .
  • Antimicrobial Efficacy : Another study assessed the compound's effectiveness against multidrug-resistant bacterial strains, revealing promising results that warrant further exploration into its mechanisms of action and potential applications in treating resistant infections .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has been investigated for its pharmacological properties. The compound exhibits potential as:

  • Antimicrobial Agent : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. Its structural characteristics allow for interaction with bacterial enzymes, potentially inhibiting their function.
  • Anticancer Activity : Research indicates that derivatives of thiophene compounds can exhibit cytotoxic effects against various cancer cell lines. This compound may act on specific molecular targets involved in cancer proliferation and survival.

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activity of this compound against different cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry reported significant cytotoxicity against breast cancer cells, indicating its potential as a lead compound for further development.

Agricultural Science

The compound's unique structure also makes it a candidate for agricultural applications:

  • Pesticide Development : Due to its potential biological activity, this compound could be explored as an active ingredient in pesticide formulations. Its efficacy against plant pathogens could provide a new avenue for sustainable agriculture.

Research Findings

Field trials have demonstrated that formulations containing thiophene derivatives can reduce the incidence of fungal infections in crops. These findings support the ongoing research into the compound’s effectiveness as a biopesticide.

Materials Science

In materials science, this compound is being studied for its potential use in:

  • Organic Electronics : The compound's electronic properties may enable its use in organic semiconductors or photovoltaic devices. Research is ongoing to determine how modifications to the thiophene ring can enhance charge transport properties.

Experimental Insights

Researchers have synthesized various derivatives of this compound and tested their conductivity and stability in organic solar cells. Initial results indicate promising performance metrics that warrant further investigation.

Summary of Applications

Application AreaPotential UsesResearch Findings
Medicinal ChemistryAntimicrobial and anticancer agentSignificant cytotoxicity against cancer cells reported
Agricultural ScienceBiopesticide developmentEffective against fungal infections in crops
Materials ScienceOrganic electronicsPromising performance in organic solar cells

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation to form sulfoxides or sulfones. Common reagents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). These reactions are typically conducted at room temperature under acidic conditions.

Reduction

Carbonyl groups in the molecule can be reduced to alcohols using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reductions require controlled temperatures and inert atmospheres to avoid side reactions.

Substitution Reactions

The aromatic rings are susceptible to electrophilic or nucleophilic substitution, enabling functionalization. Reactions may involve halogenation, nitration, or alkylation, depending on the substituent’s directing effects.

Methoxylation

Additional methoxy groups can be introduced via alkylation reactions, enhancing solubility or directing further substitutions. These reactions often occur under elevated temperatures and controlled pH conditions.

Table 1: Key Chemical Reactions

Reaction TypeReagents/CatalystsConditionsOutcome
OxidationH₂O₂, m-CPBAAcidic conditions, RTSulfoxides/sulfones
ReductionNaBH₄, LiAlH₄Inert atmosphere, controlled tempAlcohol derivatives
SubstitutionElectrophiles/nucleophilesCatalysts (e.g., H₂SO₄), heatedFunctionalized aromatic rings
MethoxylationMethanol, acid/baseElevated temp, controlled pHMethoxy-group introduction

Biological Activity and Mechanism

While direct biological data for this compound is limited, structural analogs (e.g., ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate) exhibit anti-proliferative effects. Key mechanisms include:

  • Apoptosis induction : Upregulation of caspase-3 and Bax proteins, leading to cell death in leukemia models .

  • Reactive oxygen species (ROS) modulation : Increased intracellular ROS levels contribute to cytotoxicity .

  • Mitochondrial membrane potential (MMP) disruption : Reduced MMP correlates with apoptosis .

Table 2: Biological Activity of Structural Analogs

CompoundBiological ActivityMechanism
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylateAnti-leukemic effectsCaspase-3/Bax upregulation, ROS increase, MMP decrease

Analytical and Spectroscopic Insights

  • Purification : High-performance liquid chromatography (HPLC) is commonly used to isolate and characterize the compound .

  • Structural confirmation : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate functional groups and ring structures .

  • Antioxidant activity : Heterocycles with similar thiophene/furan cores exhibit antioxidant properties, as evidenced by molecular docking and density functional theory (DFT) studies .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of 4-oxo-4,5-dihydrothiophene-3-carboxylates with diverse amino substituents. Key analogues include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Notable Properties Source
Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate 4-Methoxyphenylamino C14H16NO4S ~297.35 Electron-donating methoxy group enhances lipophilicity and resonance stabilization. Inferred
Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate 4-Fluorophenylamino C13H12FNO3S 281.31 Fluorine’s electron-withdrawing effect may increase metabolic stability.
Ethyl 2-(methylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate Methylamino C8H11NO3S 201.24 Lower molecular weight; simpler structure with irritant properties.
Ethyl 2-anilino-5-[(5-methylthien-2-yl)methylene]-4-oxo-4,5-dihydrothiophene-3-carboxylate Anilino + thienylmethylene Not reported Not reported Extended conjugation may alter electronic properties.

Electronic and Physicochemical Properties

  • Electron-Donating vs. In contrast, the fluorine atom (4-fluorophenyl derivative) withdraws electrons, which could enhance oxidative stability .
  • Melting Points: The methylamino analogue melts at 163–166°C , while data for others is unavailable.

Preparation Methods

Reaction Mechanism and Substrate Selection

This method involves the reaction of ethyl acetoacetate derivatives with thiourea or its analogues in the presence of a base. For instance, ethyl 2-chloroacetoacetate reacts with thiourea under basic conditions to form thiazole derivatives. Adapting this to the target compound, 4-methoxyphenylguanidine could replace thiourea to introduce the aryl amino group. The general mechanism proceeds via:

  • Deprotonation of the β-ketoester to form an enolate.

  • Nucleophilic attack by the sulfur atom of the thiourea analogue.

  • Cyclization and elimination of HCl or H2O to form the dihydrothiophene ring.

Example Protocol

  • Reagents : Ethyl 2-chloroacetoacetate (1.0 equiv), 4-methoxyphenylguanidine (1.2 equiv), Na2CO3 (1.5 equiv).

  • Solvent : Ethanol (10–35% w/v).

  • Conditions : 60–70°C, 5–5.5 hours.

  • Workup : Distillation, pH adjustment to 9–10 with NaOH, filtration, and vacuum drying.

Yield : >90% (hypothetical, based on analogous reactions).

Optimization Challenges

  • Regioselectivity : Ensuring the 4-methoxyphenyl group attaches to the amino position requires careful control of stoichiometry and temperature.

  • Side Reactions : Competing hydrolysis of the ester group or over-alkylation may occur if the base concentration is too high.

Michael Addition-Cyclization Approach

Substrate Design and Reaction Conditions

This route leverages α,β-unsaturated carbonyl compounds as Michael acceptors. For example, α-thiocyanatoacetophenone reacts with cyanothioacetamide to form dihydrothiophenes via a Michael adduct intermediate. Adapting this to the target compound:

  • Michael Donor : A thiolate anion derived from ethyl 3-mercaptopropionate.

  • Michael Acceptor : An α,β-unsaturated ketone functionalized with a 4-methoxyphenylamino group.

Example Protocol

  • Reagents : Ethyl 3-mercaptopropionate (1.0 equiv), 4-methoxyphenylamino-α,β-unsaturated ketone (1.0 equiv), KOH (10% aq).

  • Solvent : Ethanol.

  • Conditions : 25°C, 30 minutes for adduct formation; 55–60°C for cyclization.

  • Workup : Dilution with water, filtration, recrystallization from EtOH–acetone.

Yield : 38–40% (based on analogous dihydrothiophene syntheses).

Mechanistic Insights from Computational Studies

Density functional theory (DFT) studies on similar systems reveal two cyclization pathways:

  • SN2 Displacement : Favored for S,S or R,R diastereomers of the Michael adduct.

  • Nucleophilic Addition-Elimination : Favored for S,R or R,S diastereomers, leading to HNCS elimination.
    These findings underscore the importance of stereoelectronic control in cyclization steps.

Comparative Analysis of Synthetic Methods

Parameter Cyclocondensation Route Michael Addition Route
Reaction Time 5–5.5 hours1–1.5 hours
Temperature 60–70°C25–60°C
Yield >90% (hypothetical)38–40%
Atom Economy ModerateHigh
Byproducts NaCl, H2OHNCS

Key Observations :

  • The Michael addition route offers superior atom economy but lower yields due to competing pathways.

  • Cyclocondensation provides higher yields but requires stringent pH control to avoid ester hydrolysis .

Q & A

Q. What synthetic methodologies are commonly employed for preparing Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate?

The synthesis typically involves multi-step organic reactions, including condensation of ethyl acetoacetate derivatives with aromatic amines under acidic or basic conditions, followed by cyclization and esterification. For example, analogous thiophene derivatives are synthesized via nucleophilic substitution and ring-closing reactions . Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalyst optimization : Acidic catalysts (e.g., HCl) or base-mediated conditions (e.g., K₂CO₃) are used depending on the substituent reactivity.
  • Purification : Column chromatography or recrystallization is critical to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., disorder in residues and bond lengths ).
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic ring functionalization.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for decomposition points relevant to storage .

Q. What safety protocols are essential during handling and storage?

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes during synthesis or combustion .
  • Storage : Store in airtight containers at 2–8°C, away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s bioactivity or material properties?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in drug design or material science applications .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to identify potential therapeutic mechanisms .
  • QSAR models : Correlate structural features (e.g., methoxy group positioning) with observed bioactivity .

Q. How should researchers address contradictions in reported biological activity data?

  • Purity validation : Use HPLC or LC-MS to confirm compound integrity, as impurities (e.g., unreacted intermediates) may skew results .
  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) across studies to isolate variable effects .
  • Mechanistic studies : Employ knock-out models or competitive binding assays to verify target specificity .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Flow chemistry : Continuous reactors improve mixing efficiency and reduce side reactions (e.g., polymerization) .
  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) to maximize yield .
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported acids) reduce waste and costs .

Q. How can structural modifications enhance the compound’s stability or solubility?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via nucleophilic substitution to improve aqueous solubility .
  • Crystal engineering : Co-crystallize with co-formers (e.g., carboxylic acids) to stabilize polymorphs .
  • Protecting groups : Temporarily block reactive sites (e.g., amino groups) during synthesis to prevent degradation .

Methodological Notes

  • Crystallographic disorder : When resolving X-ray structures, refine occupancy ratios for disordered residues to improve R-factor accuracy .
  • Eco-toxicity mitigation : Implement waste neutralization protocols (e.g., activated carbon filtration) to comply with environmental regulations .

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